Technical Guide: Dermaseptin-J1 Peptide Profile and Engineering
Technical Guide: Dermaseptin-J1 Peptide Profile and Engineering
This technical guide provides a comprehensive analysis of Dermaseptin-J1 , a cationic antimicrobial peptide (AMP). It is structured for researchers in peptide therapeutics and drug discovery.[1]
Executive Summary
Dermaseptin-J1 (DRS-J1) is a 26-residue, cationic, amphipathic antimicrobial peptide originally isolated from the skin secretion of the Jandaia leaf frog (Phasmahyla jandaia). Belonging to the broad Dermaseptin superfamily, it is characterized by a tryptophan residue at position 3 and a conserved mid-region motif.[2][3] DRS-J1 exhibits potent membranolytic activity against Gram-negative bacteria and fungi, making it a scaffold of interest for overcoming antibiotic resistance. This guide details its physicochemical properties, synthesis protocols, and mechanism of action.
Physicochemical Identity
The precise amino acid sequence and molecular characteristics are critical for quality control during synthesis and formulation.
Sequence and Nomenclature[3]
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UniProt Accession: P86635
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Source Organism: Phasmahyla jandaia (Amphibia, Hylidae)[4]
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Sequence (One-Letter): GLWKNMLSGIGKLAGQAALGAVKTLV-NH2[3]
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Sequence (Three-Letter): Gly-Leu-Trp-Lys-Asn-Met-Leu-Ser-Gly-Ile-Gly-Lys-Leu-Ala-Gly-Gln-Ala-Ala-Leu-Gly-Ala-Val-Lys-Thr-Leu-Val-NH₂
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C-Terminal Modification: Amidation (-NH₂) is essential for biological stability and cationic charge retention.
Molecular Parameters
The following data is based on the amidated sequence.
| Parameter | Value | Notes |
| Peptide Length | 26 Amino Acids | Truncated variants often lose potency. |
| Molecular Formula | C₁₂₃H₂₁₁N₃₅O₃₀S₁ | Includes C-terminal amide. |
| Monoisotopic Mass | 2694.57 Da | Theoretical (Calculated). |
| Average Mass | 2696.25 Da | For low-res MS validation. |
| Isoelectric Point (pI) | ~10.58 | Highly cationic at physiological pH. |
| Net Charge (pH 7.0) | +3 | Derived from 3 Lys residues + N-terminus. |
| Hydrophobicity | ~50% | High ratio supports membrane insertion. |
Structural Biology & Mechanism
Dermaseptin-J1 is a linear alpha-helical peptide . In aqueous solution, it adopts a random coil conformation. Upon interaction with the hydrophobic environment of a lipid bilayer (or membrane-mimetic solvents like TFE), it undergoes a rapid folding transition into an amphipathic
The Amphipathic Helix
The helix is segregated into two distinct faces:
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Hydrophobic Face: Composed of Leu, Val, Ile, Met, Ala, and Trp residues. This face anchors the peptide into the lipid fatty acid chains.
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Hydrophilic (Cationic) Face: Composed of Lys, Ser, Thr, Gln, and Asn. This face interacts with the negatively charged phosphate headgroups of bacterial membranes and the aqueous solvent.
Mechanism of Action: The Carpet Model
Unlike pore-formers that insert perpendicularly (Barrel-Stave), Dermaseptin-J1 typically follows the Carpet Mechanism .
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Step 1 (Electrostatic Attraction): The cationic peptide binds to the anionic bacterial membrane surface.
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Step 2 (Accumulation): Peptides align parallel to the membrane surface, covering it like a "carpet."
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Step 3 (Disruption): Once a threshold concentration is reached, the membrane curvature is disturbed, leading to micellization and disintegration of the bilayer.
Figure 1: The "Carpet Model" mechanism of action for Dermaseptin-J1, illustrating the transition from solution to membrane disruption.
Experimental Protocols: Synthesis & Purification
To ensure high purity (>95%) for biological assays, Fmoc Solid-Phase Peptide Synthesis (SPPS) is the industry standard.
Synthesis Workflow (Fmoc-SPPS)
Resin Selection: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) is required to generate the C-terminal amide.
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Swelling: Swell resin in DMF (Dimethylformamide) for 30 min.
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Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).
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Coupling:
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Activate amino acid (5 eq) with HBTU/HCTU (5 eq) and DIPEA (10 eq).
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Reaction time: 45–60 min under vortexing.
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Note: Double couple bulky residues (Val, Ile, Thr) or the N-terminal region to prevent deletion sequences.
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Cleavage:
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Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).
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Time: 2–3 hours at room temperature.
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Precipitate in cold diethyl ether.
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Purification & Characterization
Crude peptide must be purified via RP-HPLC and verified by Mass Spectrometry.[5]
Figure 2: Purification workflow ensuring removal of truncated by-products and scavengers.
Biological Activity Profile
Dermaseptin-J1 is a broad-spectrum antibiotic with distinct selectivity.
Antimicrobial Spectrum[1]
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Gram-Negative Bacteria: Highly active against E. coli, P. aeruginosa, and K. pneumoniae. The outer membrane does not significantly impede J1 due to its self-promoted uptake capability.
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Gram-Positive Bacteria: Active against S. aureus, though MIC values may be slightly higher compared to Gram-negatives due to the thick peptidoglycan layer.
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Fungi: Potent activity against Candida albicans and Cryptococcus neoformans.
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Protozoa: Like many dermaseptins, J1 shows activity against Leishmania species.[6]
Cytotoxicity (Hemolysis)
A critical parameter for therapeutic viability is the therapeutic index (TI).
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Hemolytic Activity: Dermaseptin-J1 generally shows low hemolysis at MIC concentrations but can lyse erythrocytes at higher concentrations (>50-100 µM).
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Optimization: To improve TI, researchers often substitute hydrophobic residues on the non-polar face with Alanine or introduce D-amino acids to destabilize the helix slightly, reducing mammalian membrane toxicity while retaining antibacterial efficacy.
References
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UniProt Consortium. (2024). UniProtKB - P86635 (DMSJ1_PHAJN). UniProt.[7] [Link]
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Lara, R. et al. (2010). Biochemical characterization of the skin secretion from the frog Phasmahyla jandaia. Toxicon. [Link]
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Antimicrobial Peptide Database (APD3). (2024). AP01659: Dermaseptin-J1.[3] University of Nebraska Medical Center. [Link][3][8]
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Nicolas, P. & El Amri, C. (2009).[9] The dermaseptin superfamily: A gene-based combinatorial library of antimicrobial peptides. Biochimie. [Link]
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Mor, A. (2000). Peptide-based antibiotics: A potential answer to raging antimicrobial resistance. Drug Development Research. [Link]
Sources
- 1. Dermaseptin-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. dramp.cpu-bioinfor.org [dramp.cpu-bioinfor.org]
- 5. Isolation, amino acid sequence, and synthesis of dermaseptin, a novel antimicrobial peptide of amphibian skin [pubmed.ncbi.nlm.nih.gov]
- 6. The Skin Secretion of the Amphibian Phyllomedusa nordestina: A Source of Antimicrobial and Antiprotozoal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
